2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate
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Overview
Description
2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the hexahydrobenzo[a]phenanthridine core, followed by functionalization to introduce the methoxy and pentanoate groups. Key steps may include:
Cyclization Reactions: Formation of the hexahydrobenzo[a]phenanthridine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of methoxy and pentanoate groups via substitution reactions.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at aromatic positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C35H33NO4 |
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Molecular Weight |
531.6 g/mol |
IUPAC Name |
[2-methoxy-4-(4-oxo-2-phenyl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] pentanoate |
InChI |
InChI=1S/C35H33NO4/c1-3-4-14-32(38)40-30-18-16-24(21-31(30)39-2)35-34-27(19-25(20-29(34)37)22-10-6-5-7-11-22)33-26-13-9-8-12-23(26)15-17-28(33)36-35/h5-13,15-18,21,25,35-36H,3-4,14,19-20H2,1-2H3 |
InChI Key |
FTIBJGGIDHCQQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=CC=CC=C65)OC |
Origin of Product |
United States |
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